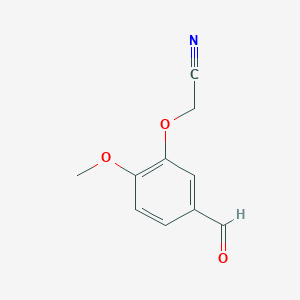![molecular formula C11H19NO2 B2394743 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1209917-19-0](/img/structure/B2394743.png)
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid” is a complex organic molecule that contains a bicyclic structure and a carboxylic acid group . The bicyclic structure is known as azabicyclo[3.2.1]octane, which is a type of azabicyclic compound. Azabicyclic compounds are organic compounds that contain a nitrogen atom and two fused ring structures. The “propan-2-yl” group, also known as an isopropyl group, is a type of alkyl group derived from propane.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an azabicyclo[3.2.1]octane core, which is a type of bicyclic structure with a nitrogen atom. Attached to this core are a propan-2-yl (or isopropyl) group and a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .
Wirkmechanismus
The mechanism of action of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with the muscarinic acetylcholine receptor, which is responsible for regulating various physiological processes in the body. It acts as an antagonist of the muscarinic acetylcholine receptor, blocking the binding of acetylcholine and inhibiting its effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It can increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. It can also decrease the activity of the parasympathetic nervous system, leading to decreased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid in lab experiments is its well-established pharmacological properties and mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid. One area of interest is its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the muscarinic acetylcholine receptor and its role in various physiological processes. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has been extensively studied for its pharmacological properties and potential medical applications. Its well-established mechanism of action and relatively easy synthesis make it a valuable tool for scientific research. However, its potential toxicity and limitations in certain experiments must be taken into consideration. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicine and science.
Synthesemethoden
The synthesis of 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods, including the reduction of tropinone, the oxidation of tropine, and the hydrogenation of this compound acid lactone. The most commonly used method is the reduction of tropinone using sodium borohydride or lithium aluminum hydride as a reducing agent.
Wissenschaftliche Forschungsanwendungen
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has been extensively studied for its pharmacological properties, including its potential as a central nervous system stimulant, analgesic, and anesthetic. It has also been investigated for its potential use in the treatment of various medical conditions, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)12-9-3-4-10(12)6-8(5-9)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJERURNOUINI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

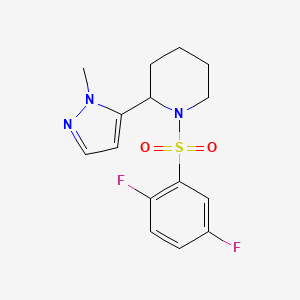
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)
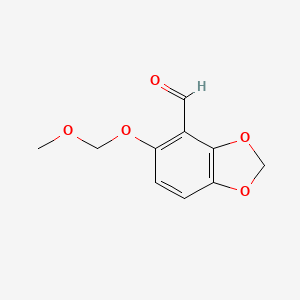
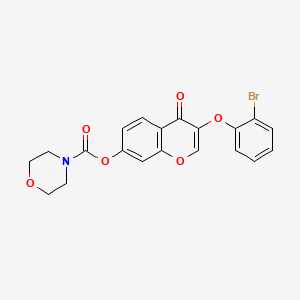
![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)
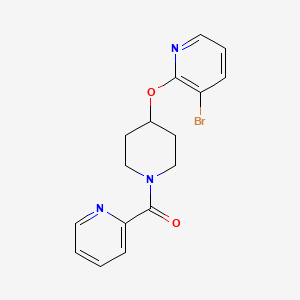

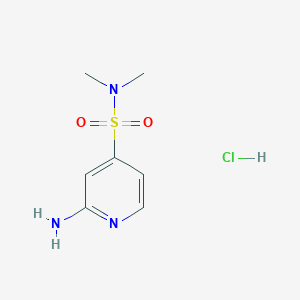
![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)

